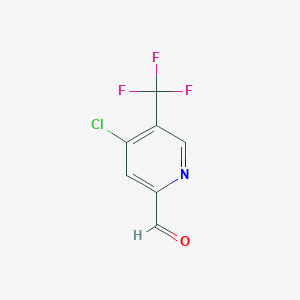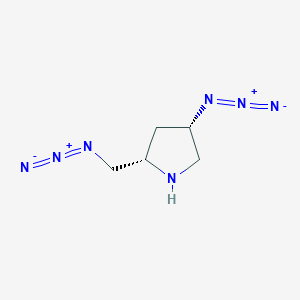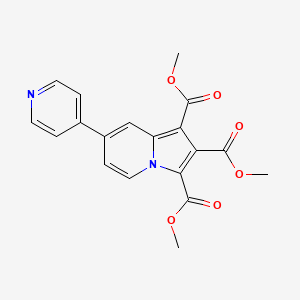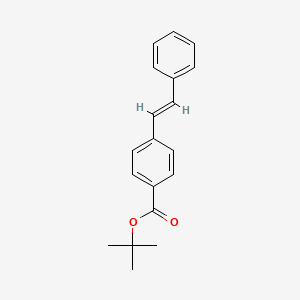diphenyl-lambda~5~-phosphane CAS No. 922737-69-7](/img/structure/B14186218.png)
[2-(Benzenesulfinyl)ethyl](oxo)diphenyl-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzenesulfinyl)ethyldiphenyl-lambda~5~-phosphane is a complex organophosphorus compound characterized by the presence of a benzenesulfinyl group and a diphenylphosphine oxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfinyl)ethyldiphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with a benzenesulfinyl-containing reagent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of 2-(Benzenesulfinyl)ethyldiphenyl-lambda~5~-phosphane may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the compound with high purity suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfinyl)ethyldiphenyl-lambda~5~-phosphane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenesulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, 2-(Benzenesulfinyl)ethyldiphenyl-lambda~5~-phosphane is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be utilized in catalytic processes.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it a valuable tool in biochemical assays.
Medicine
In medicine, 2-(Benzenesulfinyl)ethyldiphenyl-lambda~5~-phosphane is being explored for its potential as a therapeutic agent. Its interactions with biological molecules and metal ions could lead to the development of new drugs or diagnostic agents.
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials and as a stabilizer in polymer production. Its unique properties make it suitable for applications in electronics and materials science.
Mechanism of Action
The mechanism of action of 2-(Benzenesulfinyl)ethyldiphenyl-lambda~5~-phosphane involves its ability to interact with metal ions and biological molecules. The benzenesulfinyl group can undergo redox reactions, while the diphenylphosphine oxide moiety can coordinate with metal centers. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine oxide: Lacks the benzenesulfinyl group, making it less versatile in redox reactions.
Benzenesulfinyl chloride: Contains the sulfinyl group but lacks the phosphine oxide moiety, limiting its coordination chemistry applications.
Triphenylphosphine oxide: Similar in structure but with three phenyl groups, offering different steric and electronic properties.
Uniqueness
2-(Benzenesulfinyl)ethyldiphenyl-lambda~5~-phosphane is unique due to the combination of the benzenesulfinyl group and the diphenylphosphine oxide moiety. This dual functionality allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
922737-69-7 |
|---|---|
Molecular Formula |
C20H19O2PS |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
[2-(benzenesulfinyl)ethyl-phenylphosphoryl]benzene |
InChI |
InChI=1S/C20H19O2PS/c21-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)16-17-24(22)20-14-8-3-9-15-20/h1-15H,16-17H2 |
InChI Key |
NXIAUZBRPVNFKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CCS(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-2-yl)methanone](/img/structure/B14186159.png)

![(3S)-4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14186169.png)



![2,3-Bis[(4-chlorophenyl)selanyl]-3-phenylprop-2-en-1-ol](/img/structure/B14186186.png)
![Phenol, 4,4'-[1-methyl-3-(2,2,6-trimethylcyclohexyl)propylidene]bis-](/img/structure/B14186190.png)


![(1S)-1-(2-Phenylethenyl)-5-oxaspiro[2.5]oct-7-en-4-one](/img/structure/B14186213.png)
